Lucidone
Overview
Description
Lucidone is an anti-inflammatory agent that can be isolated from the fruit of Lindera erythrocarpa . It has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects .
Synthesis Analysis
Lucidone has been chemically synthesized by various research groups. For instance, Wu et al. utilized a “one-pot” reduction/rearrangement of dimethyl squarate and Darzens/ring expansion of the monomethoxy cyclobutenedione .Molecular Structure Analysis
Lucidone is a secondary metabolite found in higher plants, fungi, algae, and cyanobacteria. It is a cyclopentenedione (CPD) with a cyclopent-4-ene-1,3-dione skeleton with various functional groups .Chemical Reactions Analysis
Lucidone inhibits LPS-induced NO and PGE2 production in RAW 264.7 mouse macrophages . It also decreases TNF-α secretion, iNOS, and COX-2 expression .Physical And Chemical Properties Analysis
The molecular formula of Lucidone is C24H32O5 and its molecular weight is 400.51 .Scientific Research Applications
Antioxidant Properties
Lucidone has been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Effects
Lucidone also exhibits anti-inflammatory effects . Inflammation is a vital part of the body’s immune response. However, chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.
Hepatoprotective Role
Lucidone has been reported to have hepatoprotective effects . This means it can prevent damage to the liver. This property could be beneficial in treating liver diseases.
Dermatoprotective Effects
Lucidone has dermatoprotective effects . It can protect the skin from damage, which could be beneficial in the field of dermatology and cosmetics.
Hypolipidemic Effects
Lucidone has hypolipidemic effects . This means it can help reduce the levels of lipids (fats) in the blood, which could be beneficial in managing conditions like high cholesterol.
Skin-Whitening Effects
Lucidone has been found to have skin-whitening effects . This property could be exploited in the cosmetics industry for the development of skin-whitening products.
These findings suggest that Lucidone is a promising agent for the treatment of inflammatory and oxidative diseases . It’s important to note that while these properties have been observed in laboratory studies, further research is needed to fully understand the potential applications and safety of Lucidone in humans.
Mechanism of Action
Target of Action
Lucidone, a naturally occurring cyclopentenedione, primarily targets multiple signaling pathways. These include inflammatory signaling pathways regulated by NF-κB and MAPKs , a cytoprotective pathway that depends on Nrf2 activation and inhibition of apoptosis, a hypolipidemic pathway regulated by PPRγ and C/EBPα , and an anti-melanogenic pathway modulated by MITF .
Mode of Action
Lucidone exhibits its effects through its interaction with these targets. It inhibits LPS-induced NO and PGE 2 production in RAW 264.7 mouse macrophages. It also decreases TNF-α secretion , and the expression of iNOS and COX-2 . Furthermore, it prevents NF-κB translocation and inhibits JNK and p38MAPK signals .
Biochemical Pathways
The pleiotropic activities of lucidone derive from its unique chemistry as well as its ability to modulate multiple signaling pathways. It inhibits 3T3-L1 adipocyte differentiation by suppressing PPARγ and C/EBPα transcription factors. It also downregulates the expression levels of LXR-α, LPL, aP2, adiponectin, and GLUT4 in vitro .
Result of Action
Lucidone has various beneficial properties, such as antioxidant, anti-inflammatory, hepatoprotective, dermatoprotective, hypolipidemic, and skin-whitening effects . It significantly inhibits tyrosinase activity and leads to decreased melanin content in cultured B16 melanoma cells .
Action Environment
As a phytochemical, it is safe with nontoxic or minimal toxic side effects with better bioavailability
Safety and Hazards
properties
IUPAC Name |
3-hydroxy-4-methoxy-2-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPTXNYQLGJVRE-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)C(=C1O)C(=O)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lucidone | |
CAS RN |
19956-53-7 | |
Record name | Lucidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019956537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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